molecular formula C17H15BN2 B1404572 2-(3-Methylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine CAS No. 1159803-51-6

2-(3-Methylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

Cat. No. B1404572
M. Wt: 258.1 g/mol
InChI Key: WWOCDJPTCDLFMK-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine, also known as 2-MPD, is a synthetic organic compound with a variety of uses in both scientific research and industrial applications. It is a member of the diazaborinine family, which are compounds that contain two boron atoms linked to a nitrogen atom, and is a white crystalline solid. 2-MPD has been studied for its potential use as a catalyst for organic reactions, as a reagent for the synthesis of organic compounds, and for its possible applications in medicine.

Scientific Research Applications

Organic Electronics and Material Science

One of the primary applications of 2-(3-Methylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine derivatives is in the field of organic electronics, particularly in the development of organic thin-film transistors (OFETs). These compounds have been synthesized and characterized, demonstrating significant potential due to their desirable electronic properties. For instance, the synthesis and characterization of diazaboroine derivatives for OFET applications highlighted their improved charge carrier mobility after annealing treatments, indicating their potential in electronic devices (Lu et al., 2010).

Fluorescent Probes and Sensory Applications

Another significant application is in the development of fluorescent probes for metal ion detection. A novel class of NBN-embedded polymers, synthesized from diazaborinine-containing monomers, has demonstrated excellent selectivity and sensitivity towards Fe3+ and Cr3+ ions. These findings suggest that such polymers could be highly effective as fluorescent sensors, offering low detection limits and the ability to detect metal ions in various environments (Li et al., 2022).

Structural and Spectroscopic Studies

The structural elucidation and spectroscopic analysis of diazaboroline compounds also form a critical area of research. Studies have demonstrated the unique electronic structures of these compounds, providing insights into their electron-donating capabilities and the influence of substituents on their photophysical properties. For example, a study on the solution-state NMR and solid-state XRD of heterosubstituted diazaboroles and borinines unveiled the electron density donation from nitrogen to boron, offering a deeper understanding of their structural characteristics (Slabber et al., 2013).

Antimicrobial and Antifungal Activities

Additionally, the antimicrobial and antifungal activities of diazaborinine derivatives have been explored, with some compounds exhibiting significant bioactivity. This research opens up potential applications in developing new antimicrobial agents, highlighting the importance of structural modifications to enhance bioactivity (Srinivasulu et al., 2000).

properties

IUPAC Name

3-(3-methylphenyl)-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BN2/c1-12-5-2-8-14(11-12)18-19-15-9-3-6-13-7-4-10-16(20-18)17(13)15/h2-11,19-20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWOCDJPTCDLFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC(=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501161943
Record name 2,3-Dihydro-2-(3-methylphenyl)-1H-naphtho[1,8-de]-1,3,2-diazaborine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501161943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

CAS RN

1159803-51-6
Record name 2,3-Dihydro-2-(3-methylphenyl)-1H-naphtho[1,8-de]-1,3,2-diazaborine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159803-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-2-(3-methylphenyl)-1H-naphtho[1,8-de]-1,3,2-diazaborine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501161943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Methylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
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2-(3-Methylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine
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2-(3-Methylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine

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